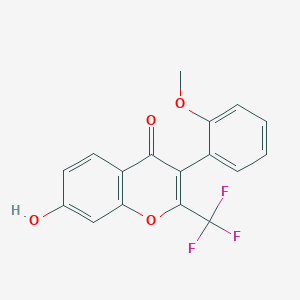

7-Hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

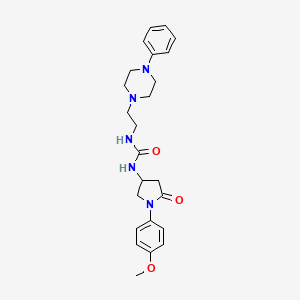

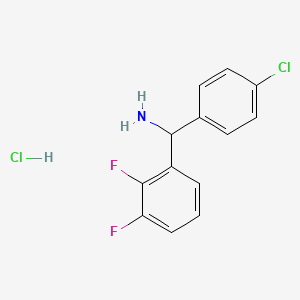

The synthesis and crystal structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one, C17H11F3O4, have been reported . This isoflavone is used as a starting material in the preparation of an array of potent and competitive FPR antagonists .Molecular Structure Analysis

The molecular structure of this compound consists of a chromone core with several substituents, viz. a trifluoromethyl group at position 2, a 2-(methoxy)phenyl at position 3, and finally a hydroxy group at position 7 of the chromone ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 336.262, a density of 1.4±0.1 g/cm3, and a boiling point of 444.1±45.0 °C at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Catalytic Applications

A study focused on the synthesis and characterization of novel polystyrene-supported TBD catalysts for their use in Michael addition reactions, highlighting the synthesis of Warfarin and its analogues, including a derivative closely related to the mentioned compound. This research underscores the compound's relevance in organic synthesis and potential pharmaceutical applications (Alonzi et al., 2014).

Antihyperlipidemic Potential

Another study investigated the effects of a structurally similar compound on the atherogenic index and expressions of nuclear factor erythroid 2-related factor 2 (Nrf2) and glutathione peroxidase (GPx) genes in hyperlipidemic rats. The findings suggest potential antihyperlipidemic properties, indicating a broader scope of biological activities and possible therapeutic applications (Prasetyastuti et al., 2021).

Chemical Characterization and Isolation

Research on natural products led to the isolation of new chromen-4-one derivatives from Chinese eaglewood, showcasing the compound's presence in nature and its potential as a bioactive molecule. These studies offer insights into the compound's natural sources and possible applications in medicinal chemistry (Dai et al., 2010).

Applications in Organic Synthesis

A study described a three-component condensation protocol for synthesizing a series of chromen-5(6H)-ones, demonstrating the compound's utility in generating diverse molecular structures. This highlights its role in facilitating synthetic routes for complex organic molecules (Bonacorso et al., 2011).

Propriétés

IUPAC Name |

7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3O4/c1-23-12-5-3-2-4-10(12)14-15(22)11-7-6-9(21)8-13(11)24-16(14)17(18,19)20/h2-8,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNKRRODOIVTEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide](/img/structure/B2636638.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2636646.png)

![N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide](/img/structure/B2636648.png)

![5-Phenyl-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B2636650.png)

![N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide](/img/structure/B2636651.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2636658.png)